molecular formula C15H18ClNO2 B3039429 Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate CAS No. 1052610-57-7

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate

Cat. No.: B3039429
CAS No.: 1052610-57-7
M. Wt: 279.76 g/mol
InChI Key: ILKXXVKIHTZAIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like tetrahydrofuran (THF) and reagents such as ethyl chloroformate . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies related to cellular processes and protein interactions.

    Medicine: Research involving this compound includes investigations into its potential therapeutic effects.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,11,13,17H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKXXVKIHTZAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2C(C1)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Reactant of Route 2
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Reactant of Route 3
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Reactant of Route 5
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate

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